![molecular formula C23H22O5 B1609754 Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester CAS No. 13326-69-7](/img/structure/B1609754.png)
Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester
Overview
Description
Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester is a chemical compound that is commonly referred to as methyl 3,5-dimethoxy-4-(phenylmethoxy)benzoate. It is a synthetic compound that is widely used in scientific research for its unique properties.
Scientific Research Applications
Synthesis of Gefitinib
Gefitinib: is an anticancer drug used for the treatment of non-small cell lung cancer. The compound serves as a starting material in a novel synthesis route for Gefitinib, which involves alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions . This synthesis route has been reported to produce high overall yields.
Hantzsch Condensation Reactions
In the field of organic chemistry, this compound is utilized in Hantzsch condensation reactions . These reactions are crucial for the synthesis of 1,4-dihydropyridines, which are important drugs in the treatment of angina and hypertension . The compound’s derivatives have been recognized for their role in binding to voltage-dependent L-type calcium channels, thus affecting the passage of calcium ions into cells.
Triterpene Hydrocarbon Biosynthesis
This compound is involved in the biosynthesis of triterpene hydrocarbons in the green microalga Botryococcus braunii . It is part of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is key to the production of hydrocarbons suitable for biofuel .
Mechanism of Action
Target of Action
Methyl 4-methoxy-3,5-bis(phenylmethoxy)benzoate, also known as Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester, is a complex organic compound . The primary targets of this compound are not explicitly mentioned in the available resources. It’s often the case with complex organic compounds that their targets can be numerous and varied, depending on the context of their use.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, or oxidation . These interactions can lead to various changes in the target molecules, potentially altering their function or activity.
properties
IUPAC Name |
methyl 4-methoxy-3,5-bis(phenylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-25-22-20(27-15-17-9-5-3-6-10-17)13-19(23(24)26-2)14-21(22)28-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVLTRHWKJPFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)OC)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453650 | |
Record name | Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester | |
CAS RN |
13326-69-7 | |
Record name | Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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